molecular formula C10H9N B1294701 5-Methylquinoline CAS No. 7661-55-4

5-Methylquinoline

Cat. No.: B1294701
CAS No.: 7661-55-4
M. Wt: 143.18 g/mol
InChI Key: LMYVCXSKCQSIEQ-UHFFFAOYSA-N
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Description

5-Methylquinoline is a useful research compound. Its molecular formula is C10H9N and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds: 5-Methylquinoline derivatives have been synthesized for pharmacological studies. One example is a compound synthesized from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, leading to new metal complexes with potential antimicrobial activity (Patel & Patel, 2017).

Pharmacological Research

  • Antidepressant and Anxiolytic Activities: A derivative of 8-hydroxyquinoline, "5-(((2-hydroxy-ethyl)thio)methyl)quinolin-8-ol)quinoline-8-ol," demonstrated anxiogenic effects and antidepressant activity in animal studies. This suggests potential pharmacological applications for derivatives of this compound in treating anxiety and depression (Rbaa et al., 2021).

Cancer Research

  • Oral Cavity Carcinogenesis: Research on 4-nitroquinoline 1-oxide, a carcinogen, showed that compounds like this compound could be relevant in studying the mechanisms of oral cavity cancer. DNA methyltransferase inhibitors combined with retinoic acid showed potential in reducing cancer in mouse models, indicating the significance of quinoline derivatives in cancer research (Tang et al., 2009).

Tumor Research

  • Tumor-initiating Activity: Studies have evaluated the tumor-initiating activities of quinoline and its methylated isomers. For example, 4-methylquinoline showed significant tumorigenic activity in mice, highlighting the potential for using these compounds in cancer research and understanding carcinogenic mechanisms (LaVoie et al., 1984).

Mechanism of Action

Safety and Hazards

The specific safety and hazards information for 5-Methylquinoline is not detailed in the available literature .

Future Directions

The future directions for 5-Methylquinoline are not detailed in the available literature .

Biochemical Analysis

Biochemical Properties

5-Methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity and altering metabolic pathways. Additionally, this compound has been shown to interact with DNA and RNA, potentially influencing gene expression and cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. In various cell lines, this compound has been observed to modulate cell signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. It can influence gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling and regulation. Additionally, it can induce changes in gene expression by interacting with DNA and RNA, leading to alterations in transcription and translation processes. These molecular interactions contribute to the diverse biological effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to the accumulation of metabolites that can have distinct biological activities. Additionally, the temporal dynamics of this compound’s interactions with biomolecules can affect its overall impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism and overall physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. The distribution of this compound within cells can influence its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYVCXSKCQSIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227431
Record name 5-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-55-4
Record name 5-Methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7661-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.755
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Record name 5-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64960II964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical synthetic route for obtaining 5-methylquinoline?

A1: this compound is often synthesized alongside its isomer, 7-methylquinoline, using the Skraup reaction. This reaction involves reacting m-toluidine with glycerol in the presence of an oxidizing agent like sulfuric acid. This results in a mixture of 5- and 7-methylquinoline, usually in a 1:2 ratio [, ].

Q2: Can we separate this compound from the 7-methylquinoline isomer after the Skraup synthesis?

A2: While possible, separating the isomers directly after the Skraup synthesis can be challenging. Research suggests that selective synthesis of a single isomer is difficult using this method []. Instead, the mixture can be used for subsequent reactions, and depending on the reaction conditions, selective formation of a desired derivative from one of the isomers can be achieved. For instance, nitration of the this compound and 7-methylquinoline mixture using nitric acid and sulfuric acid selectively produces 7-methyl-8-nitroquinoline in excellent yield [].

Q3: What is the structural characterization of this compound?

A3: * Molecular Formula: C10H9N* Molecular Weight: 143.18 g/molWhile the provided research [, , , ] does not explicitly detail spectroscopic data for this compound, techniques like NMR, IR, and GC-MS are commonly employed for the characterization of similar quinoline derivatives.

Q4: How does the structure of this compound relate to its potential biological activity?

A4: While specific details regarding this compound's biological target and downstream effects are absent in the provided research, studies on related quinoline derivatives highlight the significance of functionalization in influencing their cytotoxic activity []. For instance, converting a mixture of this compound and 7-methylquinoline into derivatives like 7-methyl-8-nitroquinoline, 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline, and 8-nitro-7-quinolinecarbaldehyde led to increased cytotoxic effects against human epithelial colorectal carcinoma (Caco-2) cells []. This suggests that the position and nature of substituents on the quinoline ring system can significantly impact biological activity.

Q5: Has this compound been investigated for its antimalarial properties like some other quinoline derivatives?

A5: While the provided research does not specifically investigate the antimalarial activity of this compound, a related compound, 5-quinolinecarboxylic acid, has been studied for its potential antimalarial properties []. This suggests that exploring the antimalarial potential of this compound and its derivatives could be a future avenue of research.

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